![molecular formula C34H22O22 B1238594 (10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone CAS No. 65995-64-4](/img/structure/B1238594.png)
(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone is an ellagitannin, a type of hydrolyzable tannin, found in various plants such as Punica granatum (pomegranate) and Terminalia catappa. It is known for its potent antioxidant, anti-inflammatory, and antiviral properties . The compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone can be synthesized through the hydrolysis of punicalagin, another ellagitannin found in pomegranate. The hydrolysis process involves the use of acidic or enzymatic conditions to break down punicalagin into punicalin and other by-products .
Industrial Production Methods
Industrial production of punicalin typically involves the extraction from natural sources such as pomegranate peels and Terminalia catappa leaves. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization to obtain pure punicalin .
Análisis De Reacciones Químicas
Types of Reactions
(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ellagic acid, a compound with significant antioxidant properties.
Hydrolysis: Under acidic or enzymatic conditions, punicalin can be hydrolyzed to produce smaller phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., tannase enzyme) are used for hydrolysis.
Major Products Formed
Ellagic Acid: Formed through the oxidation of punicalin.
Gallic Acid: Another product formed through the hydrolysis of punicalin.
Aplicaciones Científicas De Investigación
(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone has a wide range of scientific research applications:
Mecanismo De Acción
(10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Antiviral Activity: Blocks the entry of viruses into host cells by binding to viral envelope proteins.
Comparación Con Compuestos Similares
Similar Compounds
Punicalagin: Another ellagitannin found in pomegranate, known for its antioxidant and anti-inflammatory properties.
Ellagic Acid: A product of punicalin oxidation, with potent antioxidant and anticancer properties.
Gallic Acid: A phenolic compound formed through the hydrolysis of punicalin, known for its antioxidant and antimicrobial activities.
Uniqueness of (10S,11R,12R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone
This compound is unique due to its dual role as both an antioxidant and an anti-inflammatory agent. Its ability to modulate multiple cellular pathways makes it a promising candidate for therapeutic applications in various diseases .
Propiedades
Número CAS |
65995-64-4 |
---|---|
Fórmula molecular |
C34H22O22 |
Peso molecular |
782.5 g/mol |
Nombre IUPAC |
(10S,11R,12R,13R,15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone |
InChI |
InChI=1S/C34H22O22/c35-6-1-4-9(19(39)17(6)37)11-15-13-14-16(33(50)56-28(13)23(43)21(11)41)12(22(42)24(44)29(14)55-32(15)49)10-5(2-7(36)18(38)20(10)40)31(48)54-27-8(3-52-30(4)47)53-34(51)26(46)25(27)45/h1-2,8,25-27,34-46,51H,3H2/t8-,25-,26-,27-,34-/m1/s1 |
Clave InChI |
IQHIEHIKNWLKFB-ITTSEVFZSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O |
SMILES canónico |
C1C2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O |
Sinónimos |
punicalin |
Origen del producto |
United States |
Q1: How does Punicalin exert its anti-inflammatory effects?
A1: Research suggests Punicalin alleviates inflammation through several pathways. It can suppress the activation of the NF-κB signaling pathway in osteoclasts, hindering breast cancer-associated osteolysis []. Additionally, Punicalin can modulate the FOXO3 signaling axis, offering protection against TNF-α and IL-1β-induced chondrocyte dysfunction []. It also demonstrates anti-pyroptotic effects by suppressing the ROS/NLRP3 pathway, reducing the release of proinflammatory cytokines like IL-1b and IL-18 [].
Q2: Can Punicalin influence adipocyte differentiation?
A2: Yes, studies show that Punicalin, along with Punicalagin, can inhibit adipocyte differentiation. This effect is linked to a decrease in cell size, intracellular triglyceride accumulation, and a downregulation of transcription factors like PPARγ, C/EBPα, and SREBP-1c [].
Q3: Does Punicalin impact neuroprotection in ischemic conditions?
A3: Research indicates that Punicalin might offer neuroprotection against oxygen-glucose deprivation/reoxygenation (OGD/R) injury. It potentially achieves this by mitigating TGF-β-mediated oxidative stress and cell cycle arrest in neuronal cells [].
Q4: What is the molecular formula and weight of Punicalin?
A4: Punicalin has the molecular formula C20H22O14 and a molecular weight of 482.38 g/mol [, ].
Q5: What is the chemical structure of Punicalin?
A5: Punicalin consists of a glucose molecule esterified at position 4 and 6 with hexahydroxydiphenic acid, forming a six-membered ring, and further esterified at position 2 with gallic acid [, ].
Q6: Does Punicalin exhibit anomeric forms in solution?
A6: Yes, spectroscopic studies confirm that Punicalin exists as a mixture of α and β anomers in solution [].
Q7: How stable is Punicalin under different storage conditions?
A7: Further research is needed to fully elucidate the stability profile of Punicalin under various storage conditions (temperature, humidity, light exposure).
Q8: Are there any known enzymatic reactions catalyzed by Punicalin?
A8: Current research primarily focuses on Punicalin's biological activities rather than its potential catalytic properties. Further investigation is needed to determine if it possesses any catalytic activity.
Q9: Have molecular docking studies been conducted with Punicalin?
A9: Yes, Punicalin has been investigated through molecular docking studies. For instance, one study showed its potential to inhibit the RagB gene of Porphyromonas species, suggesting a possible application in treating primary endodontic pathogenesis []. Additionally, docking studies have demonstrated Punicalin's interaction with the active site of dengue virus NS2B-NS3 protease, signifying its potential as an antiviral agent [].
Q10: How do structural variations within the Punicalagin family, including Punicalin, affect their biological activities?
A10: Research suggests that the number and position of galloyl groups within ellagitannins like Punicalin and Punicalagin significantly impact their bioactivities. For example, Punicalagin, with its additional galloyl groups compared to Punicalin, often exhibits higher potency in certain assays [, ]. Further studies are needed to fully decipher the structure-activity relationships within this class of compounds.
Q11: What strategies can be employed to enhance Punicalin's stability or bioavailability for potential therapeutic applications?
A11: While some studies mention the use of Punicalin in nano-prototypes for improved delivery [], further research is needed to develop effective formulation strategies that address its stability and bioavailability challenges.
Q12: What safety measures should be considered when handling Punicalin in a laboratory or industrial setting?
A12: Specific SHE regulations regarding Punicalin may vary depending on the geographical location and specific application. Adhering to general laboratory safety protocols and consulting relevant safety data sheets is crucial.
Q13: What is the absorption and metabolism profile of Punicalin following oral administration?
A13: Although one study suggests that Punicalagin, a related ellagitannin, is bioavailable and metabolized to ellagic acid in rats [], more research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) of Punicalin.
Q14: What in vitro models have been used to study the anti-inflammatory activity of Punicalin?
A14: Researchers have utilized various in vitro models to investigate the anti-inflammatory effects of Punicalin. One study employed carrageenan-induced paw edema in rats, demonstrating significant edema reduction with Punicalin treatment []. Another study utilized LPS-stimulated microglial BV2 cells, revealing Punicalin's ability to inhibit inflammatory cytokine production and protect neuronal cells from damage [].
Q15: Is there evidence for the efficacy of Punicalin against breast cancer-associated osteolysis?
A15: Yes, in vitro and in vivo studies using a breast cancer bone metastasis model have demonstrated that Punicalin can effectively suppress breast cancer-induced osteolysis by inhibiting osteoclast activity and breast cancer cell proliferation [].
Q16: What is the evidence for Punicalin's effect on Giardia lamblia?
A16: In vitro studies have shown that a polyphenolic extract from pomegranate peel, containing Punicalin, exhibited inhibitory effects on the growth and adhesion capacity of Giardia lamblia trophozoites []. This extract, particularly at a concentration of 200 µg/mL, demonstrated a growth inhibition of 74.36%, trophozoite adherence inhibition of 46.8%, and an IC50 of 179 µg/mL at 48 hours.
Q17: Are there any known mechanisms of resistance to Punicalin in various biological systems?
A17: Further research is necessary to determine if any specific resistance mechanisms to Punicalin exist in bacteria, fungi, or other systems.
Q18: Have any specific drug delivery systems been developed for Punicalin?
A19: While nano-prototypes of Punicalin have been synthesized and tested for enhanced delivery and anti-cancer activity [], more research is needed to explore targeted drug delivery systems specifically for Punicalin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.